(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

Fluoroquinolone synthesis Stereochemistry Cyclization

This (Z)-configured enoate is the non-negotiable intermediate for ABT-492 (delafloxacin) and labeled difloxacin synthesis. The 2,4,5-trifluorobenzoyl substitution pattern is structural bedrock for the quinolone pharmacophore; the (E)-isomer (CAS 104600-42-2) is a synthetic dead-end, failing to cyclize. Procuring the ≥98% grade reduces downstream purification burden by up to 30 mg impurities per gram versus 95% material, ensuring the 93% one-pot cyclization yield. Verify stereochemical purity by NMR and HPLC at intake.

Molecular Formula C14H13F3O4
Molecular Weight 302.24 g/mol
CAS No. 101799-75-1
Cat. No. B3039347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate
CAS101799-75-1
Molecular FormulaC14H13F3O4
Molecular Weight302.24 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C1=CC(=C(C=C1F)F)F)C(=O)OCC
InChIInChI=1S/C14H13F3O4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-11(16)12(17)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7-
InChIKeyKQKDPROKNKSZOD-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate (CAS 101799-75-1) as a Fluoroquinolone Intermediate


(Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate (CAS 101799-75-1) is a fluorinated benzoylacrylate ester belonging to the 3-ethoxy-2-benzoylacrylate class. It serves as a critical intermediate in the synthesis of arylfluoroquinolone antibiotics, including difloxacin and ABT-492 (delafloxacin) [1]. The compound features a (Z)-configured enoate geometry and a 2,4,5-trifluorobenzoyl substituent that are both essential for downstream cyclization to the quinolone-3-carboxylic acid pharmacophore [2]. Commercial availability spans multiple suppliers with purity specifications up to 98% .

Why Generic Substitution Fails: The Irreplaceable Role of 2,4,5-Trifluoro Substitution and (Z)-Isomer Geometry in (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate


Although multiple 3-ethoxy-2-benzoylacrylate esters are commercially available, generic substitution of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate with structurally similar analogs leads to failure in fluoroquinolone synthesis. The 2,4,5-trifluoro substitution pattern on the benzoyl ring is a non-negotiable determinant of the final antibiotic's pharmacophore; replacement with 2,4-dichloro-5-fluoro (enrofloxacin series) or unsubstituted benzoyl directs synthesis toward entirely different active pharmaceutical ingredients with distinct antibacterial spectra [1]. Critically, the (Z)-configured enoate geometry is required for the base-mediated cyclization step that forms the quinolone core; the corresponding (E)-isomer (CAS 104600-42-2) does not cyclize under standard NaH/dioxane conditions, representing a synthetic dead-end [2]. These structural prerequisites render the compound irreplaceable in its designated synthetic route.

Quantitative Differentiation Evidence for (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate (CAS 101799-75-1) vs. Comparator Benzoylacrylate Esters


(Z)-Isomer Geometry Enables Quinolone Cyclization; (E)-Isomer (CAS 104600-42-2) is a Synthetic Dead-End

The (Z)-configuration of the enoate double bond in (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is a prerequisite for the base-mediated cyclization that forms the quinolone-3-carboxylic acid scaffold. Under standard NaH/dioxane reflux conditions, the (Z)-isomer undergoes efficient intramolecular nucleophilic aromatic substitution to yield the quinolone core, whereas the corresponding (E)-isomer (CAS 104600-42-2) does not cyclize, representing a non-productive pathway [1]. This stereochemical requirement has been independently verified in multiple benzoylacrylate photocyclization and thermal cyclization studies, where the quantum yield for cyclization from the (Z)-form was estimated at 0.05, while the (E)-form underwent only (E)→(Z) isomerization without productive ring closure [2].

Fluoroquinolone synthesis Stereochemistry Cyclization

2,4,5-Trifluoro Substitution Locks ABT-492 (Delafloxacin) Synthetic Route; 2,4-Dichloro-5-fluoro Analog Diverges to Enrofloxacin

The benzoyl substitution pattern of the intermediate directly determines the identity of the final fluoroquinolone antibiotic. Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is the designated intermediate for ABT-492 (delafloxacin), an 8-chloro-6-fluoroquinolone with demonstrated in vitro activity against both Gram-positive and Gram-negative strains [1]. In contrast, the 2,4-dichloro-5-fluoro analog (ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate) is specifically employed in the enrofloxacin synthetic route, yielding 1-cyclopropyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as the final API [2]. These divergent product profiles are not interchangeable; procuring the wrong benzoylacrylate intermediate commits the entire synthesis to a different active pharmaceutical ingredient with distinct regulatory and efficacy profiles.

Fluoroquinolone antibiotics Process chemistry Intermediate specificity

Elevated TPSA and LogP Relative to Unsubstituted Benzoylacrylate Modulate Physicochemical Handling and Downstream Quinolone Pharmacokinetics

The 2,4,5-trifluoro substitution on the benzoyl ring increases the topological polar surface area (TPSA) and lipophilicity (LogP) of the intermediate relative to the unsubstituted benzoyl analog, which has implications for both synthetic handling and the pharmacokinetic properties of derived quinolones. The target compound has a predicted TPSA of 52.6 Ų and LogP of 2.77, compared to ethyl 3-benzoylacrylate (TPSA ~43.4 Ų, LogP ~2.5) . The increased TPSA arises from the electron-withdrawing fluorine substituents, which also enhance the electrophilicity of the benzoyl carbonyl toward nucleophilic amine addition in the subsequent synthetic step. These physicochemical differences translate to altered chromatographic retention, extraction behavior, and ultimately the blood-brain barrier penetration potential of the final quinolone antibiotic.

Physicochemical properties Lipophilicity Drug-likeness

Vendor Purity Specifications: 98% (Leyan/Bidepharm) vs. 95% (Alfa Chemistry/Coolpharm) Impacts Downstream Yield and Impurity Profiles

Commercial purity specifications for (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate vary among vendors, with tangible implications for downstream process yield and impurity management. Leyan (Product No. 1568029) and Bidepharm supply the compound at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . In contrast, Alfa Chemistry (Catalog OFC101799751) and Coolpharm supply the compound at 95% purity without detailed batch-specific QC reporting [1]. This 3% absolute purity difference corresponds to up to 30 mg of unidentified impurities per gram of material, which may propagate through multi-step syntheses and accumulate in the final API as structurally related impurities necessitating additional purification steps.

Purity specification Quality control Procurement criteria

Procurement-Matched Application Scenarios for (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate (CAS 101799-75-1)


Multi-Kilogram ABT-492 (Delafloxacin) Process Chemistry: Securing the Correct Intermediate for the Convergent Synthetic Route

In the convergent synthesis of ABT-492 (delafloxacin) developed at Abbott Laboratories, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate is the sole intermediate that enables the one-pot, three-step cyclization/coupling/protection sequence proceeding in 93% yield [1]. Procuring the 98% purity grade from Leyan or Bidepharm ensures batch-to-batch consistency for this multi-kilogram process, which achieves a total yield of 67% over nine steps. The (Z)-isomer geometry is critical, as the (E)-isomer fails to cyclize under the NaH/dioxane conditions, making stereochemical purity a non-negotiable procurement criterion.

Isotopically Labeled Difloxacin Production for Metabolic and Environmental Fate Studies

The synthesis of [1-¹⁵N,2-¹³C]-labeled difloxacin, an arylfluoroquinolone antibacterial agent, relies on (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate as the crucial initial building block [2]. Researchers procuring this intermediate for isotopic labeling studies must verify the (Z)-configuration and 2,4,5-trifluoro substitution pattern, as any deviation would prevent incorporation of the isotopic label at the correct position of the quinolone scaffold, invalidating subsequent mass spectrometry and NMR tracing experiments.

Medicinal Chemistry SAR Exploration of N1-Substituted Fluoroquinolones with Topoisomerase Inhibitory Activity

Structure-activity relationship (SAR) studies of novel N1-biphenyl and N1-naphthyl fluoroquinolones as human topoisomerase I/II catalytic inhibitors depend on (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate as the common intermediate for constructing the quinolone core . The 2,4,5-trifluoro substitution pattern is essential for maintaining the pharmacophoric requirements for topoisomerase inhibition, and procurement of the correct intermediate with documented (Z)-stereochemistry and ≥98% purity ensures reproducible SAR data across analog series.

Pharmaceutical Quality Control and Reference Standard Qualification for Fluoroquinolone API Manufacturing

In GMP-compliant fluoroquinolone API manufacturing, (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate serves as a critical process intermediate requiring rigorous identity and purity verification. The 98% purity specification from suppliers providing batch-specific NMR, HPLC, and GC documentation (Leyan, Bidepharm) enables procurement teams to establish a qualified supply chain with documented impurity profiles, minimizing the risk of carry-over impurities in the final drug substance [1]. The 3% purity advantage over 95% grade material reduces downstream purification burden by up to 30 mg of impurities per gram at the point of procurement.

Quote Request

Request a Quote for (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.